2-Chloro-4-(4-fluorophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLZLCJLVEFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653503 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860616-69-9 | |
| Record name | 3-Chloro-4′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860616-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 4 Fluorophenyl Phenol and Its Precursors
Strategic Synthesis of Key Halogenated Phenol (B47542) Intermediates
The construction of the target molecule relies on the availability of specifically halogenated phenolic precursors. These intermediates are synthesized through carefully controlled reactions to ensure the desired substitution patterns.
Selective Chlorination of 4-Fluorophenol (B42351) for 2-Chloro-4-fluorophenol (B157789) Generation
The primary precursor, 2-chloro-4-fluorophenol, is synthesized from 4-fluorophenol. A key challenge in this step is achieving selective chlorination at the ortho-position to the hydroxyl group.
One effective method involves the direct chlorination of 4-fluorophenol using chlorine gas. This reaction can be performed at temperatures ranging from 0°C to 185°C in the absence of a catalyst. google.com Remarkably high selectivity for the 2-position substitution, reaching up to 99% under optimal conditions, has been reported. google.com The reaction can be carried out with neat liquid 4-fluorophenol or in a suitable organic solvent like carbon tetrachloride or acetic acid. google.com The yield of 2-chloro-4-fluorophenol is directly proportional to the amount of chlorine gas used. google.com
Another approach utilizes a chlorinating agent like sulfuryl chloride or chlorine gas in the presence of water. google.com This method is advantageous as it proceeds under mild conditions and employs inexpensive reagents. google.com The presence of water is crucial as it dissolves the hydrogen chloride byproduct generated during the reaction. google.com The reaction of 4-fluorophenol with an equimolar amount of chlorine gas in water at 5°C has been shown to produce 2-chloro-4-fluorophenol with a purity of 93.4%. google.com
It is also possible to first chlorinate an alkali metal salt of 4-fluorophenol using an alkali metal hypochlorite, followed by acidification to yield 2-chloro-4-fluorophenol. google.com However, this two-step process can be more cumbersome. google.com
Table 1: Comparison of Chlorination Methods for 4-Fluorophenol
| Chlorinating Agent | Catalyst/Solvent | Temperature | Selectivity for 2-Chloro-4-fluorophenol | Reference |
| Chlorine Gas | None (neat) or CCl4/Acetic Acid | 0-185°C | Up to 99% | google.com |
| Chlorine Gas or Sulfuryl Chloride | Water | 5-70°C | High (e.g., 93.4% purity with Cl2 at 5°C) | google.com |
| Alkali Metal Hypochlorite | Aqueous | Not specified | High | google.com |
Multi-step Organic Transformations Leading to Substituted Phenolic Precursors
The synthesis of more complex phenolic precursors often requires multi-step reaction sequences. For instance, the synthesis of 2-chloro-5-fluorophenol (B1586221) from p-fluoroaniline involves a four-step process: bromination, diazochlorination, Grignard reaction to introduce a hydroxyl group, and subsequent manipulation. guidechem.com Similarly, highly substituted phenols can be prepared from 1,3-dinitropropanes through a three-step sequence involving tandem Michael/nitroaldol reactions, treatment with potassium carbonate, and subsequent reaction with phenyltrimethylammonium (B184261) tribromide. researchgate.net Another one-pot method for preparing meta-substituted phenols involves C-H activation, borylation, and subsequent oxidation. nih.gov These examples highlight the versatility of organic synthesis in creating a diverse range of substituted phenolic building blocks.
Formation of the Biaryl Moiety in 2-Chloro-4-(4-fluorophenyl)phenol
The central step in the synthesis of this compound is the formation of the carbon-carbon bond between the two phenyl rings, creating the biaryl structure.
Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. youtube.comyoutube.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.comyoutube.com
In the context of synthesizing this compound, this would involve the coupling of 2-chloro-4-fluorophenol (or a protected derivative) with 4-fluorophenylboronic acid. The investigation of Suzuki-Miyaura couplings of various halophenols with phenol boronic acids has shown that these reactions can be effectively carried out using a heterogeneous palladium on carbon (Pd/C) catalyst in water. acs.org For less reactive chloro- and bromophenols, microwave irradiation can significantly improve the reaction outcomes. acs.org
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. youtube.comyoutube.com
Transmetalation: The aryl group from the organoboron species is transferred to the palladium complex. youtube.comyoutube.com
Reductive Elimination: The two aryl groups couple, forming the biaryl product and regenerating the palladium(0) catalyst. youtube.comyoutube.com
Table 2: Key Components of the Suzuki-Miyaura Coupling
| Component | Role | Example Reactants for Target Synthesis |
| Aryl Halide | Electrophilic partner | 2-Chloro-4-fluorophenol |
| Organoboron Reagent | Nucleophilic partner | 4-Fluorophenylboronic acid |
| Palladium Catalyst | Facilitates the reaction | Pd/C, [Pd(NHC)(μ-Cl)Cl]2 |
| Base | Activates the organoboron reagent | K3PO4, Cs2CO3 |
| Solvent | Reaction medium | Water, 1,4-Dioxane/Water |
Exploration of Alternative Arylation Strategies for Phenols
While Suzuki-Miyaura coupling is a primary method, other arylation strategies for phenols exist. Copper-catalyzed O-arylation of phenols with phenylboronic acids provides a route to diaryl ethers. nih.govresearchgate.net Although this reaction forms a C-O bond instead of a C-C bond, it highlights the reactivity of phenols in cross-coupling reactions. Ruthenium-catalyzed activation of free phenols allows for their direct cross-coupling with boronic acids under mechanochemical conditions, offering a one-step process without the need for prior derivatization of the hydroxyl group. rsc.org
Derivatization Pathways of this compound and Analogues
The phenolic hydroxyl group and the aromatic rings of this compound and its analogues offer sites for further chemical modification. Derivatization is often performed to alter the physicochemical properties of a molecule or to prepare it for specific analytical techniques.
Common derivatization reactions for phenols include:
Acylation: Reaction with anhydrides (e.g., pentafluoropropionic anhydride) or acyl chlorides (e.g., 4-nitrobenzoyl chloride) to form esters. jfda-online.comscirp.org
Silylation: Reaction with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) ethers. researchgate.net
Alkylation: Formation of ethers through reactions like the Williamson ether synthesis.
These derivatization techniques can enhance the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis or improve its chromatographic behavior in high-performance liquid chromatography (HPLC). jfda-online.comresearchgate.netsci-hub.se For instance, derivatization with fluorinated reagents can significantly improve detection sensitivity in certain analytical methods. jfda-online.com
Furthermore, the biphenyl (B1667301) core itself can be a scaffold for creating more complex structures. The synthesis of various substituted biphenyls is crucial for developing new materials and pharmacologically active compounds. researchgate.netrsc.orgnih.gov The inherent chirality of certain substituted biphenyls, known as atropisomerism, is another area of interest, leading to the development of chiral ligands and catalysts. nih.govlibretexts.org
Synthesis of Schiff Base Derivatives Containing the this compound Moiety
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a significant class of compounds with diverse applications. The synthesis of Schiff base derivatives of this compound would typically proceed through the condensation of a formylated or acetylated precursor with a primary amine.
A general synthetic route would first involve the formylation of the this compound to introduce an aldehyde group ortho to the hydroxyl group. This can be achieved through reactions such as the Duff or Reimer-Tiemann reaction. The resulting aldehyde, for instance, 3-chloro-5-(4-fluorophenyl)salicylaldehyde, would then be reacted with a primary amine (R-NH₂) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nanobioletters.comresearchgate.net
For example, the reaction of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 4-chloroaniline (B138754) has been shown to produce the corresponding Schiff base upon refluxing in ethanol with a catalytic amount of sulfuric acid. nanobioletters.com A similar strategy could be employed for the acetylated derivative of this compound.
Table 1: Proposed Synthesis of a Schiff Base Derivative
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | This compound | Chloroform, Sodium Hydroxide (B78521) | Reimer-Tiemann Reaction | 3-Chloro-5-(4-fluorophenyl)salicylaldehyde |
| 2 | 3-Chloro-5-(4-fluorophenyl)salicylaldehyde | Aniline | Ethanol, Reflux | (E)-2-((phenylimino)methyl)-4-chloro-6-(4-fluorophenyl)phenol |
Preparation of Phenoxypropanoic Acid Analogues of this compound
Phenoxypropanoic acid derivatives are often synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an α-haloalkanoic acid ester, followed by hydrolysis of the ester.
For the preparation of phenoxypropanoic acid analogues of this compound, the phenolic starting material would first be deprotonated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ester of 2-bromopropanoic acid. The resulting ester intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the desired phenoxypropanoic acid. wikipedia.org
A similar methodology has been employed in the synthesis of fenofibric acid, where the hydrolysis of fenofibrate (B1672516) yields the corresponding carboxylic acid. organic-chemistry.org
Table 2: Proposed Synthesis of a Phenoxypropanoic Acid Analogue
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |
| 1 | This compound | Ethyl 2-bromopropanoate | Potassium Carbonate | Acetone | Ethyl 2-(2-chloro-4-(4-fluorophenyl)phenoxy)propanoate |
| 2 | Ethyl 2-(2-chloro-4-(4-fluorophenyl)phenoxy)propanoate | Sodium Hydroxide | - | Ethanol/Water | 2-(2-chloro-4-(4-fluorophenyl)phenoxy)propanoic acid |
Construction of Heterocyclic Architectures Incorporating the 2-Chloro-4-(4-fluorophenyl) Motif (e.g., Oxadiazoles, Cyclooctapyridines)
The this compound scaffold can be utilized for the construction of more complex heterocyclic systems.
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with a carboxylic acid hydrazide. To prepare an oxadiazole derivative of this compound, the phenol could first be converted to a phenoxyacetic acid derivative as described previously. This acid would then be esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. The acid hydrazide can then be cyclized with various reagents, such as orthoesters or carbon disulfide, to form the 1,3,4-oxadiazole (B1194373) ring.
Cyclooctapyridines: The synthesis of cyclooctapyridines is a more complex endeavor and there is no specific literature detailing the construction of such a ring system directly from a this compound precursor. In theory, the synthesis could involve a multi-step sequence starting with the functionalization of the biphenyl core to introduce reactive handles suitable for building the eight-membered ring and the fused pyridine (B92270) ring. Such a synthesis would be highly specialized and is not documented in readily available chemical literature.
Metal Complexation Studies Involving this compound-Derived Ligands
Ligands derived from this compound, particularly Schiff base derivatives, can be used to form coordination complexes with various metal ions. The nitrogen of the azomethine group and the oxygen of the phenolic hydroxyl group can act as donor atoms, allowing the Schiff base to function as a bidentate ligand.
The synthesis of such metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like methanol (B129727) or ethanol. The mixture is often heated to facilitate the complexation reaction. nih.gov The resulting metal complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties. For instance, a study on a related Schiff base, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, demonstrated the formation of octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions. nih.gov
Table 3: Proposed Metal Complexation of a Schiff Base Ligand
| Ligand | Metal Salt | Solvent | Proposed Complex Structure |
| (E)-2-((phenylimino)methyl)-4-chloro-6-(4-fluorophenyl)phenol | Copper(II) Acetate | Methanol | Bis((E)-2-((phenylimino)methyl)-4-chloro-6-(4-fluorophenyl)phenolato)copper(II) |
| (E)-2-((phenylimino)methyl)-4-chloro-6-(4-fluorophenyl)phenol | Zinc(II) Chloride | Ethanol | Dichlorido-bis((E)-2-((phenylimino)methyl)-4-chloro-6-(4-fluorophenyl)phenol)zinc(II) |
Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 4 Fluorophenyl Phenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of 2-Chloro-4-(4-fluorophenyl)phenol in aromatic substitution reactions is governed by the electronic effects of its substituents on the two aromatic rings.
Electrophilic Aromatic Substitution:
The phenolic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating, ortho-, para-directing hydroxyl (-OH) group. byjus.comchemistrysteps.com This activation is so potent that reactions often proceed without a Lewis acid catalyst. chemistrysteps.com The substituents on the phenol (B47542) ring—a hydroxyl group at position 1, a chlorine atom at position 2, and a 4-fluorophenyl group at position 4—determine the regioselectivity of incoming electrophiles.
The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, positions 2 and 4 are already occupied. The chlorine atom at position 2 is a deactivating, ortho-, para-directing group. The 4-fluorophenyl group at position 4 also influences the electron density of the ring. Therefore, electrophilic attack is most likely to occur at the remaining open ortho/para positions, primarily position 6.
Common electrophilic substitution reactions for phenols include:
Halogenation: Treatment with bromine (Br₂) in a solvent of low polarity can lead to monobromination. byjus.com Given the existing substitution pattern, bromination would be expected at position 6.
Nitration: Reaction with dilute nitric acid (HNO₃) at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com For the title compound, nitration would be predicted to occur at position 6.
Sulfonation: Reaction with sulfuric acid (H₂SO₄) can lead to ortho- or para-sulfonation depending on the temperature. mlsu.ac.in
Friedel-Crafts Reactions: While phenols themselves can undergo complex reactions with Friedel-Crafts catalysts, their derivatives are often used in such alkylation and acylation reactions. mlsu.ac.in
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) on aryl halides is typically challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, neither the chlorine nor the fluorine atom is situated in a highly activated position for a standard SNAr (addition-elimination) reaction. The phenolic ring lacks strong ortho/para nitro groups that would stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org Similarly, the fluorine on the second ring is not activated by suitably positioned electron-withdrawing groups.
However, nucleophilic substitution can occur under extreme conditions or via alternative mechanisms like the benzyne (B1209423) (elimination-addition) pathway. chemistrysteps.comlibretexts.org This would require a very strong base to deprotonate the ring, leading to the elimination of HX and the formation of a highly reactive aryne intermediate. libretexts.org
Oxidation-Reduction Potentials and Associated Reaction Pathways
Phenols can be oxidized to form phenoxyl radicals. The stability of this radical, and thus the oxidation potential, is influenced by the substituents on the ring. The presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -F, -aryl) groups on this compound suggests a complex influence on its redox properties. Oxidation of phenols can ultimately lead to the formation of quinones, especially with strong oxidizing agents. libretexts.org
Reductive pathways could involve the dehalogenation of the molecule. The carbon-chlorine bond is generally more susceptible to reduction than the carbon-fluorine bond. Catalytic hydrogenation is a common method for achieving such dehalogenation.
Functional Group Interconversions on the Phenolic and Halogenated Moieties
The functional groups of this compound offer several avenues for chemical modification.
Reactions of the Phenolic Hydroxyl Group: The -OH group is a versatile site for functionalization.
Etherification (Williamson Ether Synthesis): The phenol can be deprotonated with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide to form an ether.
Esterification: Phenols can be acylated using acid chlorides or anhydrides in the presence of a base to form phenyl esters.
Kolbe-Schmidt Reaction: The phenoxide ion can react with carbon dioxide, a weak electrophile, to introduce a carboxylic acid group, typically at the ortho position. libretexts.org For the title compound, this would likely occur at position 6.
Reactions of the Halogen Moieties: The chlorine and fluorine atoms are potential sites for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst.
Stille Coupling: Reaction with an organostannane compound, also palladium-catalyzed.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.
These reactions would allow for the replacement of the chloro or fluoro substituents with a wide variety of other functional groups, further diversifying the molecular structure. The relative reactivity of the C-Cl versus the C-F bond in these catalytic cycles would depend on the specific catalyst system and reaction conditions employed.
Catalytic Activation and Reaction Kinetics
The reactivity of this compound can be significantly enhanced and controlled through catalysis.
Catalytic Activation:
Phase-Transfer Catalysis (PTC): For reactions involving the phenoxide ion, such as etherification, PTC can be employed. A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transport of the phenoxide from an aqueous phase to an organic phase where it can react with an organic-soluble electrophile. researchgate.net This method can improve reaction rates and yields under milder conditions.
Lewis Acid Catalysis: While the phenol ring is highly activated, Lewis acids can still be used to enhance the electrophilicity of reagents in reactions like Friedel-Crafts acylation, potentially influencing regioselectivity.
Organometallic Catalysis: As mentioned previously, palladium catalysts are crucial for activating the C-Cl and C-F bonds for cross-coupling reactions. The choice of ligand on the palladium center is critical for controlling the catalytic cycle's efficiency and selectivity.
Directed Chlorination: While not a reaction of the title compound itself, related studies show that the regioselectivity of chlorinating phenols can be controlled by specific catalysts, such as selenoether catalysts, to favor ortho-substitution. nsf.gov
Reaction Kinetics: Specific kinetic data for reactions involving this compound is scarce in published literature. However, general principles of chemical kinetics for related compounds provide insight.
In phase-transfer catalyzed reactions, the kinetics can be complex, depending on factors like agitation speed, catalyst concentration, and the partitioning of species between the phases. researchgate.net The rates of palladium-catalyzed cross-coupling reactions are dependent on the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
A patent for the preparation of the related compound 2-chloro-4-fluorophenol (B157789) from 4-fluorophenol (B42351) describes chlorination with chlorine gas or sulfuryl chloride, noting that the reaction proceeds with high selectivity in the presence of water, which helps to sequester the generated hydrogen chloride. google.com Another patent indicates that direct chlorination of 4-fluorophenol can achieve high selectivity to the 2-position even without a traditional catalyst. google.com These findings underscore the complex interplay of reactants, solvents, and catalysts in determining reaction outcomes and rates for halogenated phenols.
Molecular Mechanisms and Biological Interactions of 2 Chloro 4 4 Fluorophenyl Phenol Derivatives
Enzyme Modulation and Inhibition Studies by Analogues of 2-Chloro-4-(4-fluorophenyl)phenol
Analogues of this compound, characterized by their biphenyl-like core structure with halogen substitutions, have been investigated for their potential to modulate the activity of several critical enzymes. The nature and position of substitutions on the phenyl rings play a significant role in the potency and selectivity of these interactions.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). While direct studies on this compound derivatives are not extensively documented in the available literature, research into structurally related compounds provides insight into potential inhibitory mechanisms.
For instance, certain trifluoromethyl derivatives of salicylate (B1505791) have been shown to inhibit COX-2. acs.org Specifically, 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), inhibit COX-2-mediated prostaglandin (B15479496) E2 production. acs.org Triflusal and HTB also interfere with the expression of the COX-2 enzyme by blocking the activation of the transcription factor nuclear factor-kappaB (NF-κB). acs.org
Furthermore, studies on fenamic acid derivatives, which are also NSAIDs, demonstrate substrate-selective inhibition of COX-2. acs.orgnih.gov These compounds bind within the cyclooxygenase channel, interacting with key residues like Tyr-385 and Ser-530. acs.org Given that the this compound scaffold shares features with these inhibitor classes, such as aromatic rings and halogen substitutions, it is plausible that its derivatives could also interact with the COX enzyme channel, but specific research is required to confirm this hypothesis.
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a vast array of cellular processes. nih.gov The system functions through a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. nih.gov
While there is limited literature on the direct modulation of the UPS pathway by analogues of this compound as a primary mechanism, this pathway is fundamental to the action of certain derivatives that function as Selective Estrogen Receptor Degraders (SERDs). As will be discussed in section 4.2.1, SERDs achieve their therapeutic effect by binding to the estrogen receptor and inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. nih.gov Therefore, while not direct modulators of the UPS machinery itself, these compounds effectively hijack the UPS to achieve targeted protein destruction. This indirect utilization of the UPS is a powerful therapeutic strategy, expanding the "druggable" portion of the proteome beyond simple enzyme inhibition or receptor antagonism. nih.gov
Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, and its over-activity can lead to pigmentation disorders. nih.govnih.gov Consequently, its inhibitors are of great interest in cosmetics and medicine. nih.govnih.gov Research has demonstrated that the 3-chloro-4-fluorophenyl motif, a structural isomer of the core interest, is a potent pharmacophore for tyrosinase inhibition. nih.govnih.gov
Scientists have synthesized and tested a series of compounds incorporating the 3-chloro-4-fluorophenyl fragment, revealing its importance for enhancing inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.govnih.gov Studies showed that while unsubstituted parent compounds were often inactive, the inclusion of the 3-chloro-4-fluorophenyl moiety led to derivatives with inhibitory effects in the low micromolar range. nih.gov It was noted that the 4-fluorobenzyl group is effective in interacting with the enzyme's catalytic site, and the addition of a chlorine atom provides a beneficial enhancement to this activity. nih.govnih.gov Molecular docking analyses support these findings, suggesting the fragment fits well within the catalytic site of the enzyme. nih.govnih.gov
| Compound | Derivative Structure Description | IC₅₀ (µM) |
|---|---|---|
| Kojic Acid (Reference) | Standard Tyrosinase Inhibitor | 16.69 |
| Compound 4d | Derivative with 3-chloro-4-fluorophenyl fragment | 10.65 |
| Compound 4e | Derivative with 3-chloro-4-fluorophenyl fragment | 2.96 |
| Compound 4f | Derivative with 3-chloro-4-fluorophenyl fragment | 3.32 |
DNA gyrase and the related topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial agents. acs.orgnih.gov While famously targeted by fluoroquinolones, there is a growing need for new inhibitors to combat resistance. researchgate.net Research into novel inhibitor scaffolds has identified biphenyl (B1667301) derivatives as a promising class. researchgate.net Given that this compound is a substituted biphenyl, this line of research is highly relevant.
Studies on novel biphenyl series of DNA gyrase inhibitors have shown that substitutions on the terminal phenyl ring are generally well-tolerated and can enhance potency. researchgate.net For example, compared to an unsubstituted biphenyl compound (IC₅₀: 60 µM), certain derivatives showed a significant increase in binding affinity against E. coli DNA gyrase. researchgate.net This suggests that the core biphenyl structure, such as that in the title compound, can serve as a scaffold for developing new gyrase inhibitors, with the specific substitutions playing a key role in optimizing the interaction. Other research has also identified biphenyl gallate as an inhibitor of bacterial DNA gyrase. nih.gov
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Compound 2 | Unsubstituted Biphenyl System | 60 |
| Compound 3 | 2'-Methyl Biphenyl Derivative | 25 |
| Compound 4 | 3'-Methyl Biphenyl Derivative | 30 |
| Compound 6 | 3'-Trifluoromethyl Biphenyl Derivative | 12 |
| Compound 9 | 2'-Chloro Biphenyl Derivative | 20 |
Receptor Binding and Agonist/Antagonist Research of this compound Derivatives
The interaction of small molecules with cellular receptors to either mimic (agonist) or block (antagonist) the action of endogenous ligands is a fundamental concept in pharmacology. The biphenyl scaffold of the title compound is a feature in various receptor-modulating drugs.
The estrogen receptor (ER) is a key driver in the majority of breast cancers. nih.gov Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the ER and induce its complete degradation, offering a powerful therapeutic mechanism against ER-positive breast cancer. nih.govnih.gov This degradation is mediated by the ubiquitin-proteasome system. nih.gov
While the first-generation SERD, Fulvestrant, has limitations, extensive research has focused on developing new, orally bioavailable SERDs. rsc.org Many of these next-generation molecules are complex structures, but they often incorporate halogenated phenyl rings to achieve high potency. For example, the clinical candidate Giredestrant (GDC-9545) is a potent SERD that has demonstrated superior ERα antagonist activity and degradation efficacy compared to earlier compounds. rsc.org The structure-activity relationship (SAR) studies of these advanced SERDs show that fine-tuning the molecule with different substitutions is key to optimizing both degradation efficiency and pharmacokinetic properties. rsc.orglookchem.com The presence of a fluorophenyl group is a common feature in many modern endocrine therapies, highlighting the utility of this motif in achieving potent receptor interaction. Although compounds based specifically on the this compound backbone as SERDs are not explicitly detailed, the principles derived from the development of other fluorophenyl-containing SERDs provide a clear rationale for how such a scaffold could be adapted for this purpose.
| Compound | Antagonist Potency (IC₅₀, nM) | Degradation Potency (DC₅₀/EC₅₀, nM) | Max Degradation Efficacy (%) |
|---|---|---|---|
| Fulvestrant (1) | 0.25 | 0.12 | 103 |
| GDC-0810 (10) | 5.31 | 0.74 | 96 |
| GDC-0927 (16) | N/A | 0.10 | 97 |
| Giredestrant (GDC-9545, 17) | 0.05 | N/A | 101 |
| AZD9496 (15) | 0.04 | 0.14 | N/A |
Antiquorum-Sensing Activity of Halogenated Phenolic Structures
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence gene expression. nih.gov The interruption of QS signaling is a promising strategy to control bacterial pathogenicity without exerting selective pressure for resistance. nih.gov Phenolic compounds, a broad class of secondary metabolites found in plants, have been identified as potential QS inhibitors. nih.gov
While direct studies on the antiquorum-sensing (AQS) activity of this compound are not extensively documented, the broader class of halogenated phenolic compounds has shown potential in this area. Halogenation can significantly influence the biological activity of phenolic molecules. For instance, halogenated furanones, naturally derived from the red alga Delisea pulchra, are well-characterized for their ability to mimic N-acyl-homoserine lactone (AHL) signal molecules and competitively bind to LuxR-type receptor proteins, thereby inhibiting QS. researchgate.net
The AQS potential of phenolic compounds is often evaluated through their ability to inhibit QS-regulated phenotypes, such as the production of virulence factors like violacein (B1683560) in Chromobacterium violaceum or biofilm formation. nih.gov Phenolic compounds can interfere with QS systems by blocking the signal molecule receptor, inhibiting signal molecule synthesis, or degrading the signaling molecules. nih.gov Given that this compound possesses a halogenated phenolic scaffold, it is plausible that it could exhibit AQS activity by interacting with key proteins in bacterial QS circuits. Further research, including in vitro and in silico screening, is necessary to elucidate the specific AQS capabilities of this compound and its derivatives.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations in Biological Systems
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how specific structural modifications influence the efficacy and behavior of these molecules in biological systems.
For halogenated aromatic hydrocarbons like this compound, key structural features dictate their interactions with biological targets. Studies on halogenated biphenyls have highlighted the importance of the number and position of halogen substituents. nih.gov The presence of chlorine and fluorine atoms in the structure of this compound is expected to significantly impact its electronic and steric properties, thereby influencing its biological activity.
The planarity or coplanarity of the phenyl rings is another critical factor. While a completely planar conformation is not always a strict requirement for receptor binding, the ability to adopt a near-planar conformation can facilitate interactions with target sites. nih.gov The substitution pattern on the phenyl rings, including the presence of ortho substituents, can affect the rotational barrier between the rings and thus the preferred conformation of the molecule. nih.gov
Molecular Recognition Profiles and Ligand-Target Binding Affinities
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to biological processes. The binding affinity of a ligand, such as this compound, to its biological target is a quantitative measure of the strength of this interaction.
The halogen atoms in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govsciforum.net This type of interaction has been increasingly recognized for its role in drug-target binding affinity. nih.govresearchgate.net The chlorine atom, being a heavy halogen, is more capable of forming significant halogen bonds compared to fluorine. nih.gov
Molecular docking studies on phenolic compounds with QS receptors, such as LasR in Pseudomonas aeruginosa, have demonstrated that these molecules can bind to the receptor's active site. researchgate.netbiomedpharmajournal.org The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. semanticscholar.org For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl rings can engage in hydrophobic and π-stacking interactions.
The binding affinity of halogenated phenols to transport proteins like human transthyretin (hTTR) has been shown to be influenced by the degree and pattern of halogenation. nih.gov These studies indicate that halogenated phenols can be potent binders to biological macromolecules, and their binding interactions are a complex interplay of ionic, hydrogen bonding, and hydrophobic forces. nih.gov The specific molecular recognition profile and ligand-target binding affinities of this compound would need to be determined through experimental techniques such as isothermal titration calorimetry or surface plasmon resonance, complemented by computational modeling.
Interactive Data Table: Potential Interactions of this compound
| Functional Group | Potential Interaction Type | Potential Biological Target |
| Phenolic Hydroxyl | Hydrogen Bonding | Amino acid residues in receptor binding pockets |
| Chloro Group | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (O, N, S) in target proteins |
| Fluoro Group | Weak Hydrogen Bonding, Dipole-Dipole | Polar regions of binding sites |
| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
Computational and Theoretical Chemistry Studies on 2 Chloro 4 4 Fluorophenyl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For 2-Chloro-4-(4-fluorophenyl)phenol, DFT calculations, often using a basis set like B3LYP/6-311G, would be employed to optimize the molecular geometry and analyze its electronic structure.
A key output of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. scholaris.ca A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation. scholaris.ca
In a study on a related compound, 2-chloro-5-fluoro phenol (B47542), DFT calculations were used to determine these properties. nih.gov The calculated HOMO and LUMO energies provide insights into the charge transfer that can occur within the molecule. nih.govresearchgate.net For another molecule, 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, the HOMO and LUMO energies were calculated to be -6.46 eV and -3.11 eV, respectively, resulting in an energy gap of 3.35 eV. scholaris.ca This small gap was interpreted as an indicator of high polarizability. scholaris.ca
Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For a substituted phenol, the MEP would likely show a negative potential around the electronegative oxygen and halogen atoms and a positive potential around the hydroxyl hydrogen. scholaris.ca
Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on an Analogous Compound Data is illustrative and based on findings for 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. scholaris.ca
| Parameter | Energy (eV) |
| EHOMO | -6.46 |
| ELUMO | -3.11 |
| EHOMO-LUMO Gap | 3.35 |
Molecular Docking and Molecular Dynamics Simulations for Predictive Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. researchgate.net For this compound, docking studies could be performed to investigate its potential biological activity, for instance, as an inhibitor of a specific enzyme.
The process involves generating a set of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. For example, in a study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking was used to evaluate their potential as anticancer agents by docking them into the active site of the tubulin–combretastatin A4 complex (PDB ID: 5LYJ). nih.gov The results showed that the compounds fit within a hydrophobic cavity, with one analogue achieving a docking score of -8.030 kcal/mol. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. This can confirm the stability of the binding pose predicted by docking and provide more accurate estimates of binding free energies.
Table 2: Illustrative Molecular Docking Results for an Analogous Compound against a Tubulin Receptor Data is for a 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogue. nih.gov
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues |
| Analogue 4h | Tubulin | 5LYJ | -8.030 | Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, Ala316 |
Conformational Landscape and Intramolecular Interaction Characterization (e.g., Hydrogen Bonding, Pi-Stacking)
Intramolecular interactions play a crucial role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the chlorine atom at the ortho position (O-H···Cl). The existence and strength of such a bond would influence the acidity of the phenol and its interaction with other molecules. Studies on related Schiff base compounds, such as 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, have confirmed the presence of strong intramolecular O-H···N hydrogen bonds that lead to the formation of a stable six-membered ring. nih.gov
Spectroscopic Property Prediction and Experimental Data Correlation (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Electronic Transitions)
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.
Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra. The analysis of the Potential Energy Distribution (PED) allows for the assignment of specific vibrational modes to the calculated frequencies. researchgate.net For the related 2-chloro-5-fluoro phenol, a close correlation was achieved between the experimental and scaled theoretical vibrational wavenumbers. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental spectra is a powerful method for structure elucidation. For an oxadiazole derivative containing a 4-fluorophenyl ring, the 13C NMR peak for the carbon atom bonded to fluorine was observed at δ 148.11 ppm. nih.gov
UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the vertical excitation energies and oscillator strengths of electronic transitions. scispace.com The calculated λmax values can be compared with the experimental UV-Vis spectrum. The analysis often involves identifying the molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO). bsu.by
Table 3: Representative Calculated and Experimental Vibrational Frequencies for an Analogous Compound Data is illustrative and based on findings for 2-chloro-5-fluoro phenol. nih.gov
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) |
| O-H Stretch | - | 3550 | - |
| C-H Stretch | 3070 | 3075 | 3080 |
| C=C Stretch | 1590 | 1595 | 1600 |
| C-F Stretch | 1230 | 1235 | 1230 |
| C-Cl Stretch | 780 | 785 | 780 |
Analysis of Chemical Reactivity Descriptors and Global Reactivity Indices
DFT-based calculations can provide a set of "global reactivity descriptors" that help to quantify the chemical reactivity and stability of a molecule. These indices are derived from the energies of the frontier molecular orbitals.
Key global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ2 / 2η).
These descriptors, calculated for this compound, would provide a quantitative basis for understanding its reactivity in various chemical environments. For instance, the electrophilicity index can predict how the molecule will behave as an electrophile in reactions. A study on 2-chloro-5-fluoro phenol calculated these descriptors to reveal significant molecular stability and chemical reactivity. nih.gov
Table 4: Representative Global Reactivity Descriptors (in eV) for an Analogous Compound Data is illustrative and based on findings for 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. scholaris.ca
| Descriptor | Definition | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.46 |
| Electron Affinity (A) | -ELUMO | 3.11 |
| Chemical Hardness (η) | (I-A)/2 | 1.675 |
| Electronegativity (χ) | (I+A)/2 | 4.785 |
Analytical Methodologies for the Characterization and Detection of 2 Chloro 4 4 Fluorophenyl Phenol in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-Chloro-4-(4-fluorophenyl)phenol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and molecular composition.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands. For the related compound 2-chloro-4-fluorophenol (B157789), a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. nih.gov Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also be present at lower frequencies, typically in the fingerprint region below 1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the biphenyl (B1667301) structure in this compound. The presence of the two aromatic rings and the phenolic hydroxyl group would result in characteristic absorption maxima in the UV region. While specific data for the target compound is scarce, analysis of similar phenolic compounds shows that derivatization can be used to enhance UV detection in chromatographic methods. nkust.edu.tw
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at its molecular weight. Due to the presence of chlorine, an isotope peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed, which is a characteristic signature for monochlorinated compounds. libretexts.org Fragmentation would likely involve the loss of the chlorine atom, the hydroxyl group, and cleavage of the biphenyl bond. For the related compound 2-chloro-4-phenylphenol (B167023), mass spectral data is available and shows these characteristic fragmentation patterns. massbank.eumassbank.eu
| Spectroscopic Technique | Anticipated Observations for this compound | Reference Compound Data |
| ¹H NMR | Distinct signals for aromatic protons on both phenyl rings, with splitting patterns influenced by chloro and fluoro substituents. | 2-chloro-4-phenylphenol shows characteristic aromatic proton signals. chemicalbook.com |
| ¹³C NMR | Unique signals for each carbon atom, with chemical shifts influenced by electronegative substituents. | ¹³C NMR data for 2-chloro-4-fluorophenol is available. nih.gov |
| ¹⁹F NMR | A signal corresponding to the fluorine atom, providing information on its chemical environment. | ¹⁹F NMR is a standard technique for fluorine-containing compounds. researchgate.net |
| FTIR | Broad O-H stretch, aromatic C-H and C=C stretches, and C-Cl and C-F stretches in the fingerprint region. | FTIR data for 2-chloro-4-fluorophenol shows these characteristic bands. nih.gov |
| UV-Vis | Absorption maxima in the UV region due to electronic transitions in the conjugated biphenyl system. | Derivatization of phenols enhances UV detection. nkust.edu.tw |
| Mass Spectrometry | Molecular ion peak with a characteristic [M+2] isotope pattern for chlorine. Fragmentation would involve loss of substituents and cleavage of the biphenyl linkage. | Mass spectra of 2-chloro-4-phenylphenol are publicly available. massbank.eumassbank.eu |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of phenolic compounds. nih.gov For this compound, a reversed-phase HPLC method would be most suitable, typically employing a C18 column. lcms.czresearchgate.net The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with an acid modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For complex mixtures, gradient elution, where the mobile phase composition is changed over time, can be employed to achieve better separation of components. nih.gov The use of a perfluorinated phenyl (PFP) stationary phase could offer enhanced selectivity for halogenated compounds like this compound due to specific interactions with the fluorinated phase. lcms.cz
Gas Chromatography (GC): GC is another powerful technique for the separation and analysis of volatile and thermally stable compounds. epa.gov Phenolic compounds can be analyzed directly by GC, often using a flame ionization detector (FID). epa.gov However, due to the polar nature of the hydroxyl group, derivatization is often employed to improve peak shape and thermal stability. epa.gov Common derivatizing agents for phenols include silylating agents to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net The choice of the GC column is critical for achieving good separation; a non-polar or medium-polarity column is typically used for the analysis of phenols and their derivatives. thermofisher.com
| Chromatographic Method | Typical Conditions for Analysis of Substituted Phenols | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 or PFP. Mobile Phase: Acetonitrile/Water or Methanol/Water with an acid modifier. Detection: UV-Vis. | Gradient elution may be needed for complex samples. PFP columns can offer enhanced selectivity for fluorinated analytes. lcms.cz |
| Gas Chromatography (GC) | Column: Non-polar or medium-polarity capillary column. Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). Derivatization: Often required to improve peak shape and volatility (e.g., silylation). | Derivatization step adds complexity but can improve analytical performance. epa.gov |
Advanced Hyphenated Analytical Approaches for Complex Mixture Analysis
To obtain more definitive identification and analyze this compound in complex matrices, chromatographic techniques are often coupled with spectroscopic detectors in what are known as hyphenated techniques. nih.govajpaonline.comijnrd.orgsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. ajpaonline.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the unambiguous identification of this compound, even in the presence of co-eluting compounds, by comparing its mass spectrum with a library or a known standard. GC-MS is a standard method for the analysis of various phenolic compounds in environmental and other samples. thermofisher.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that couples HPLC with mass spectrometry. nih.govsaspublishers.com It is particularly useful for the analysis of less volatile or thermally labile compounds that are not amenable to GC analysis. The development of interfaces like electrospray ionization (ESI) has made LC-MS a routine and highly sensitive technique for the analysis of a wide range of compounds, including phenols. nih.gov LC-MS can provide both the retention time from the HPLC and the mass spectrum from the MS, offering a high degree of certainty in the identification and quantification of this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a more specialized hyphenated technique that directly couples HPLC with NMR spectroscopy. ijipls.co.in This allows for the acquisition of NMR spectra of the separated components as they elute from the HPLC column. While less common than LC-MS due to lower sensitivity and higher cost, LC-NMR can provide invaluable structural information for unknown impurities or degradation products in a sample containing this compound. ijipls.co.in
Method Validation and Sensitivity Assessments in Research Applications
For the reliable use of any analytical method in a research context, it is crucial that the method is validated to ensure it is fit for its intended purpose. arlok.com Method validation for the analysis of this compound would involve assessing several key parameters. chromatographyonline.comarlok.comnih.gov
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. arlok.com
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. arlok.com A calibration curve is typically generated by analyzing a series of standards of known concentrations.
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. arlok.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery.
Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. arlok.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com For trace analysis of phenolic compounds, methods are often developed to achieve very low LODs and LOQs. researchgate.netnih.gov
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
Environmental Dynamics and Degradation Research of Halogenated Phenolic Compounds, Including Analogues of 2 Chloro 4 4 Fluorophenyl Phenol
Photodegradation Mechanisms and Environmental Phototransformation
The photodegradation of halogenated phenolic compounds in the environment is a critical transformation process driven by light, particularly in the UV spectrum. This process can lead to the breakdown of these persistent pollutants into various intermediates and, eventually, to mineralization.
The photolysis of halogenated phenols in aqueous solutions is influenced by factors such as pH, the presence of oxygen, and the specific halogen substituents on the phenol (B47542) ring. For instance, the aqueous photoreactions of 4-fluorophenol (B42351), 4-bromophenol, and 4-iodophenol (B32979) yield similar photoproducts to those of 4-chlorophenol (B41353), though the quantum yields of the reactions vary. psu.edursc.orgrsc.org A key intermediate formed during the photolysis of these 4-halophenols is the carbene 4-oxocyclohexa-2,5-dienylidene, which is generated through the loss of a hydrogen halide (HX). psu.edursc.org In the presence of oxygen, this carbene reacts to form 1,4-benzoquinone (B44022) O-oxide, which subsequently transforms into 1,4-benzoquinone. psu.edursc.org Studies suggest that this carbene intermediate originates from the first excited singlet state of the halogenophenol molecule. rsc.org
In the case of 2,4-dichlorophenol (B122985) (2,4-DCP), photodegradation can be significantly enhanced by photocatalysts. For example, silver halide (Ag/AgX) photocatalysts have demonstrated high efficiency in degrading 2,4-DCP under both UV and visible light. aidic.itresearchgate.net Among these, Ag/AgBr showed the highest efficiency, achieving up to 89.39% degradation under visible light. aidic.itresearchgate.net The degradation of 2,4-DCP can also be achieved using a photo-assisted Fenton process, which has been shown to be effective over a wide pH range when using an immobilized iron catalyst. sci-hub.ru The photolysis of 2,4-DCP itself, without a catalyst, does occur but at a slower rate. aidic.itsci-hub.ru
The table below summarizes the photodegradation efficiency of 2,4-DCP using different silver halide photocatalysts.
| Photocatalyst | Light Source | Degradation Efficiency (%) | Reference |
| Ag/AgBr | UV | 83.37 | aidic.it |
| Ag/AgBr | Visible | 89.39 | aidic.it |
| Ag/AgCl | UV | 78.96 | aidic.it |
| Ag/AgCl | Visible | 72.70 | aidic.it |
| Ag/AgI | UV | 72.71 | aidic.it |
| Ag/AgI | Visible | 38.16 | aidic.it |
Microbial Degradation and Biotransformation Pathways in Aquatic and Terrestrial Environments
Microbial degradation is a key process in the natural attenuation of halogenated phenolic compounds in both soil and water. A variety of microorganisms, including bacteria and fungi, have been shown to break down these compounds, often using them as a source of carbon and energy.
Bacterial Degradation:
A notable example is the aerobic biodegradation of 4-fluorophenol (4-FP) by Arthrobacter sp. strain IF1, which can use 4-FP as its sole carbon and energy source. nih.gov This strain is capable of mineralizing 4-FP at concentrations up to 5 mM, with stoichiometric release of fluoride (B91410) ions, indicating no formation of persistent halogenated byproducts. nih.gov The degradation pathway begins with a monooxygenase reaction that converts 4-FP to benzoquinone, which is then reduced to hydroquinone (B1673460). nih.gov The hydroquinone is further metabolized via hydroxyquinol to the β-ketoadipic acid pathway. nih.govebi.ac.uk The genes responsible for this degradation pathway in Arthrobacter sp. strain IF1 (fpdA2, fpdB, fpdC, and fpdD) have been successfully transferred to Escherichia coli, creating an engineered strain with the ability to efficiently degrade 4-FP and other 4-substituted phenols like 4-chlorophenol and 4-bromophenol. nih.gov
For 2,4-dichlorophenol (2,4-DCP), biodegradation pathways have been extensively studied. In many bacteria, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) first yields 2,4-DCP. nih.gov This intermediate is then hydroxylated by 2,4-DCP hydroxylase to form dichlorocatechol, which undergoes ring cleavage and is further broken down into intermediates of the tricarboxylic acid cycle. nih.gov
Fungal and Algal Degradation:
Fungi, particularly those from marine environments, have also demonstrated the ability to degrade 2,4-DCP. nih.gov Strains of Tritirachium sp. and Cladosporium sp. have shown significant biotransformation of 2,4-DCP. nih.gov The lignin-degrading fungus Phanerochaete chrysosporium also has a well-characterized pathway for the degradation of 2,4-DCP. sigmaaldrich.com
The freshwater microalga Chlorella vulgaris can also biodegrade 2,4-DCP, primarily through dechlorination and hydroxylation. tandfonline.com The removal rate is concentration-dependent, with higher concentrations leading to lower removal efficiency due to increased oxidative stress on the algae. tandfonline.com
The table below shows the removal rates of 2,4-DCP by Chlorella vulgaris at different initial concentrations.
| Initial 2,4-DCP Concentration (mg/L) | Removal Rate after 10 days (%) | Reference |
| 10 | 86.5 | tandfonline.com |
| 20 | 76.3 | tandfonline.com |
| 30 | 68.5 | tandfonline.com |
| 40 | 43.2 | tandfonline.com |
Sorption and Desorption Processes in Environmental Compartments
Sorption to soil and sediment is a crucial process that influences the fate, transport, and bioavailability of halogenated phenolic compounds in the environment. unl.ptcdc.gov This process is governed by the chemical properties of the compound and the characteristics of the sorbent material.
For chlorophenols, sorption is strongly influenced by the organic carbon content of the soil and the soil pH. nih.gov Studies on the adsorption of 2,4-DCP and pentachlorophenol (B1679276) (PCP) in allophanic soil showed that adsorption decreased with increasing soil pH. nih.govdaneshyari.com This suggests that the undissociated, more hydrophobic species are more readily adsorbed, while electrostatic repulsion may hinder the partitioning of the ionized forms at higher pH. nih.govdaneshyari.com The adsorption of PCP was found to be greater than that of 2,4-DCP. nih.govdaneshyari.com
In marine sediments, the sorption of 2,4-DCP is primarily driven by ion exchange and surface polar sorption. researchgate.net The sorption capacity in marine environments is affected by salinity and temperature, with sorption increasing with higher ion strength and decreasing with higher temperatures. researchgate.net
Natural organic molecules present in soil can compete with anthropogenic compounds for sorption sites. Research has shown that natural aromatic acids can suppress the sorption of 2,4-DCP to soil organic matter by up to 40%. dss.go.th This competition for binding sites can potentially increase the mobility and bioavailability of chlorophenols in the environment. dss.go.th
Fate and Transport Modeling in Environmental Systems
Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemical contaminants in the environment. cdc.govresearchgate.netup.pt These models integrate data on a chemical's physical-chemical properties, degradation rates, and emission sources with environmental parameters to simulate its movement and transformation across different media like air, water, and soil. epa.govepa.govrsc.org
For halogenated phenolic compounds, key inputs for fate and transport models include:
Physical-Chemical Properties: Water solubility, vapor pressure, octanol-water partition coefficient (Kow), and dissociation constant (pKa). epa.gov
Degradation Rates: Data from photodegradation and microbial degradation studies, often expressed as half-lives. cdc.gov
Sorption Coefficients: Soil and sediment sorption coefficients (Kd or Koc) which are crucial for predicting leaching and runoff potential. battelle.org
Environmental Conditions: Factors like soil type, climate, and water flow rates significantly influence transport. cdc.govbattelle.org
Models can range from simple, qualitative assessments to complex, quantitative multimedia models. cdc.govup.ptmdpi.com For instance, the BETR-Global model has been used to simulate the global dispersion of chlorinated paraffins, highlighting how emissions from different regions contribute to contamination in remote areas like the Arctic. nih.gov While specific models for 2-Chloro-4-(4-fluorophenyl)phenol are not available, existing models for pesticides and other halogenated organic compounds can be adapted to estimate its environmental behavior based on the properties of its analogues. battelle.orgdtu.dk The accuracy of these models is highly dependent on the quality of the input data, and refining model assumptions with empirical data is crucial for generating realistic risk assessments. battelle.org
Identification and Characterization of Environmental Transformation Products
The degradation of halogenated phenolic compounds in the environment often leads to the formation of various transformation products, which may themselves be of environmental concern. unl.ptusgs.gov Identifying and characterizing these products is essential for a complete understanding of the environmental impact of the parent compound.
During the photodegradation of 4-halophenols, including 4-fluorophenol, a primary product is 1,4-benzoquinone. psu.edu Other minor products such as hydroquinone, 2-hydroxy-1,4-benzoquinone, and various polyhydroxybiphenyls have also been identified. psu.edu
Microbial degradation pathways also yield distinct transformation products. In the degradation of 4-fluorophenol by Arthrobacter sp. strain IF1, key intermediates include benzoquinone, hydroquinone, and hydroxyquinol. nih.govebi.ac.uk For 2,4-DCP, microbial degradation often proceeds through the formation of 4-chlorocatechol, 2-chlorocatechol, and hydroxyquinol, which are eventually broken down into non-aromatic compounds like succinic acid. tandfonline.com Fungal degradation of 2,4-DCP can also produce dechlorinated cleavage products. nih.gov
The table below lists some of the identified transformation products for analogues of this compound.
| Parent Compound | Degradation Process | Transformation Products | Reference |
| 4-Fluorophenol | Photodegradation | 1,4-Benzoquinone, Hydroquinone | psu.edu |
| 4-Fluorophenol | Microbial Degradation | Benzoquinone, Hydroquinone, Hydroxyquinol | nih.govebi.ac.uk |
| 2,4-Dichlorophenol | Microbial Degradation | 4-Chlorocatechol, 2-Chlorocatechol, Hydroxyquinol, Succinic Acid | tandfonline.com |
| 2,4-Dichlorophenoxyacetic acid | Microbial Degradation | 2,4-Dichlorophenol, Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate | nih.gov |
It is important to note that environmental transformation can sometimes lead to products with different toxicity profiles than the parent compound. Therefore, the study of transformation products is a critical component of environmental risk assessment. usgs.gov
Future Research Trajectories and Interdisciplinary Investigations for 2 Chloro 4 4 Fluorophenyl Phenol
Advancements in Green Chemistry Approaches for its Synthesis
The future synthesis of 2-Chloro-4-(4-fluorophenyl)phenol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional synthetic routes for halogenated phenols and biaryls often rely on harsh reagents and generate significant waste. rsc.org Future research will focus on developing more sustainable alternatives.
Key areas of investigation will include:
Catalyst-Free Electrochemical Synthesis: Research into electrochemical methods, which use electricity to drive chemical reactions, offers a promising green alternative. For instance, scalable, catalyst-free electrochemical chlorination of aminophenol derivatives has been demonstrated using dichloromethane as both the solvent and chlorine source. rsc.org A similar approach could be developed for the direct and selective chlorination of 4-(4-fluorophenyl)phenol, minimizing the need for hazardous chlorinating agents.
Heterogeneous Catalysis for Biaryl Coupling: The formation of the biaryl bond is a critical step in the synthesis. Future research will likely explore the use of reusable solid catalysts, such as zeolites. Copper(I)-exchanged zeolites have shown efficacy in catalyzing the direct homocoupling of phenols and aryl boronic acids under greener conditions, such as in water or methanol (B129727). mdpi.com Adapting these heterogeneous catalyst systems for the cross-coupling reaction required to produce this compound would represent a significant advancement in sustainable synthesis.
Use of Greener Solvents: The shift away from volatile organic compounds (VOCs) towards more environmentally benign solvents like water is a central tenet of green chemistry. An efficient method for the selective oxychlorination of phenol (B47542) to 2,4-dichlorophenol (B122985) has been developed using water as a solvent, hydrogen chloride as the chlorine source, and hydrogen peroxide as the oxidant. rsc.org Exploring similar aqueous-based systems for the synthesis of this compound could drastically reduce the environmental footprint of its production.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Electrochemical Synthesis | Direct, catalyst-free chlorination of the phenol ring. | Reduced use of hazardous reagents, minimized waste, increased energy efficiency. |
| Heterogeneous Catalysis | Cu(I)-zeolite catalyzed Suzuki-Miyaura cross-coupling. | Catalyst reusability, simplified product purification, potential for continuous flow processes. |
| Aqueous-Phase Reactions | Oxychlorination or other synthetic steps performed in water. | Elimination of volatile organic solvents, improved safety profile. |
Rational Design of Novel Derivatives with Tailored Biological Activities
Future research will heavily focus on the rational design of novel derivatives of this compound to optimize its biological activity for potential therapeutic applications. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence bioactivity. acs.orgnih.gov The biphenyl (B1667301) scaffold is a common feature in many biologically active molecules, including antimicrobial agents and enzyme inhibitors. mdpi.comijsdr.orgnih.gov
Future design strategies will likely explore:
Modifications of the Phenyl Rings: The substitution pattern on both phenyl rings is a key determinant of activity. SAR studies on lower chlorinated biphenyls have shown that the position of chlorine atoms significantly impacts toxicity. acs.org Future work could involve synthesizing analogs with varied halogen positions or the introduction of other electron-withdrawing or electron-donating groups to modulate activity.
Alterations to the Phenolic Hydroxyl Group: The hydroxyl group is a critical functional moiety. It can be converted to ethers or esters to alter the compound's polarity, solubility, and metabolic stability. These modifications can influence how the molecule interacts with biological targets.
Introduction of Cationic or Hydrophilic Groups: To enhance properties such as cell permeability or target binding, researchers may introduce different cationic or hydrophilic groups. In the design of biphenylglyoxamide-based antimicrobial agents, the addition of quaternary ammonium (B1175870) or guanidinium groups was explored to improve antibacterial activity. mdpi.com
| Structural Modification | Rationale | Potential Biological Target |
| Varying halogen position on phenyl rings | Modulate electronic properties and steric hindrance to optimize target binding. acs.org | Kinases, hormone receptors, enzymes. |
| Conversion of phenol to ether/ester | Improve pharmacokinetic properties like absorption and metabolic stability. | Various, depending on the specific disease target. |
| Addition of alkylamino or other charged groups | Introduce specific interactions (e.g., hydrogen bonding, ionic) with the target protein. nih.gov | Hsp90, ion channels (e.g., TRPV1). nih.gov |
Integration of Omics Technologies for Comprehensive Biological Pathway Elucidation
To understand the biological effects of this compound at a systems level, future research will increasingly integrate "omics" technologies. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within a cell or organism upon exposure to a compound. nih.gov
The application of these technologies will enable researchers to:
Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can identify genes whose expression is altered by the compound. This can reveal the cellular pathways that are activated or inhibited, providing clues about the molecule's mechanism of action. mdpi.com
Metabolomics: This involves the comprehensive analysis of metabolites within a biological system. It can reveal changes in metabolic pathways, such as phenylpropanoid or amino acid biosynthesis, in response to the compound. nih.govmdpi.comnih.gov
Proteomics: By studying the entire complement of proteins, researchers can identify changes in protein expression and post-translational modifications, offering direct insights into the compound's cellular targets and effects.
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics | Differential gene expression profiles. | Identifying signaling pathways affected by the compound; understanding mechanisms of action or toxicity. |
| Metabolomics | Changes in the levels of endogenous metabolites. | Elucidating effects on metabolic networks; identifying biomarkers of exposure or effect. |
| Proteomics | Alterations in protein abundance and modification. | Direct identification of protein targets; understanding downstream functional consequences. |
Development of Bio-Inspired Catalysts for Chemical Transformations
Drawing inspiration from nature, the development of bio-inspired catalysts offers a novel approach for the chemical transformation of this compound. Enzymes in biological systems catalyze a vast array of chemical reactions with high efficiency and selectivity under mild conditions. nih.gov Creating synthetic catalysts that mimic these natural systems is a key goal for sustainable chemistry. researchgate.netresearchgate.net
Future research in this area could focus on:
Mimicking Dehalogenase Enzymes: Reductive dehalogenation is a critical reaction for the detoxification of halogenated organic compounds. Bio-inspired catalysts that mimic the function of dehalogenase enzymes, which often utilize cofactors like cobalamin (Vitamin B12), could be developed for the selective removal of the chlorine atom from the compound. hmc.edubeilstein-journals.org
Cytochrome P450-Inspired Oxidation: Cytochrome P450 enzymes are known for their ability to catalyze the oxidation of a wide range of substrates. acs.org Synthetic mimics of these enzymes could be used to introduce additional hydroxyl groups onto the aromatic rings of this compound, creating new derivatives with potentially altered biological activities.
Catalysts for Ring Cleavage: Bio-inspired catalysts could also be designed to break the C-C bond between the two phenyl rings, which could be relevant for biodegradation pathways or for synthesizing novel chemical structures.
| Bio-inspired Catalyst Type | Modeled Enzyme/Cofactor | Potential Transformation |
| Reductive Dehalogenation Catalyst | Cobalamin (Vitamin B12), Cofactor F430 | Selective removal of the chlorine atom. hmc.edubeilstein-journals.org |
| Oxidation Catalyst | Cytochrome P450 | Hydroxylation of the aromatic rings. acs.org |
| C-C Bond Cleavage Catalyst | Catechol Dioxygenases | Cleavage of the biphenyl bond. |
Refinement of Predictive Models for Environmental Persistence and Transformation
Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. Future research will focus on refining predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to better estimate its persistence and transformation in the environment. tandfonline.comtandfonline.com
Key directions for model refinement include:
Developing Specific QSAR Models: While general QSAR models exist for halogenated phenols, developing models specifically parameterized for chloro-fluoro-substituted biphenyls will improve predictive accuracy for toxicity and degradability. tandfonline.comresearchgate.net These models correlate molecular descriptors (e.g., hydrophobicity, electronic properties) with environmental endpoints. jst.go.jp
Modeling Transformation Pathways: The compound can undergo various transformations in the environment, such as photolysis, hydrolysis, and microbial degradation. nih.govrsc.org Future models will need to incorporate these complex transformation pathways to predict the formation of potential daughter products. Techniques like 19F-NMR can be used to track the fate of the fluorine atom during these transformations, providing valuable data for model development. acs.org
Integrating Fate and Transport Processes: More sophisticated models will integrate chemical transformation processes with physical transport in different environmental media (air, water, soil). itrcweb.org This will provide a more holistic prediction of the compound's distribution and persistence in the environment.
| Predictive Model Type | Key Parameters | Predicted Endpoint |
| QSAR for Toxicity | Log P (hydrophobicity), pKa, electronic descriptors. jst.go.jp | Acute and chronic toxicity to aquatic organisms. |
| Biodegradation Models | Molecular size, number of halogen substituents, redox potential. | Rate and extent of microbial degradation. |
| Photodegradation Models | UV-Vis absorption spectrum, quantum yield. | Half-life in sunlit surface waters. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
